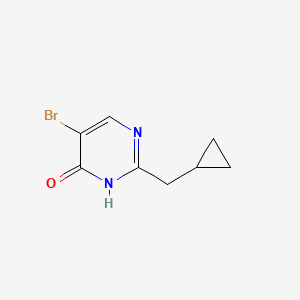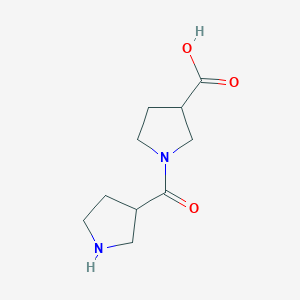![molecular formula C7H6BrN3O B13299221 2-Bromo-5-methoxy-3H-imidazo[4,5-b]pyridine](/img/structure/B13299221.png)
2-Bromo-5-methoxy-3H-imidazo[4,5-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-methoxy-3H-imidazo[4,5-b]pyridine: is a heterocyclic compound that belongs to the imidazo[4,5-b]pyridine family. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a bromine atom and a methoxy group in the structure of this compound adds to its chemical reactivity and potential for various modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-methoxy-3H-imidazo[4,5-b]pyridine typically involves the reaction of 5-bromopyridine-2,3-diamine with methoxy-substituted aldehydes under specific conditions. One common method includes:
Starting Materials: 5-bromopyridine-2,3-diamine and methoxy-substituted aldehyde.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-methoxy-3H-imidazo[4,5-b]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups under suitable conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in Suzuki or Buchwald-Hartwig coupling reactions to form carbon-carbon or carbon-nitrogen bonds.
Common Reagents and Conditions:
Substitution Reactions: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Major Products:
Substitution Reactions: Formation of substituted imidazo[4,5-b]pyridine derivatives.
Coupling Reactions: Formation of biaryl or aryl-amine derivatives.
Scientific Research Applications
2-Bromo-5-methoxy-3H-imidazo[4,5-b]pyridine has been explored for various scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for designing potential therapeutic agents targeting various diseases such as cancer, infections, and neurological disorders.
Biological Studies: The compound is used in studying the biological pathways and mechanisms of action of imidazo[4,5-b]pyridine derivatives.
Material Science: Due to its unique structural properties, it is investigated for applications in material science, including organic electronics and photonics.
Mechanism of Action
The mechanism of action of 2-Bromo-5-methoxy-3H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets and pathways:
Molecular Targets: It can interact with enzymes, receptors, and proteins involved in various biological processes.
Pathways Involved: The compound may modulate signaling pathways such as the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) pathway through phosphorylation processes.
Comparison with Similar Compounds
2-Phenyl-3H-imidazo[4,5-b]pyridine: Known for its anticonvulsant and anxiolytic properties.
6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine: Studied for its antimicrobial and anticancer activities.
Uniqueness: 2-Bromo-5-methoxy-3H-imidazo[4,5-b]pyridine is unique due to the presence of both bromine and methoxy groups, which enhance its chemical reactivity and potential for diverse modifications. This makes it a valuable compound for developing new derivatives with improved biological activities .
Properties
Molecular Formula |
C7H6BrN3O |
|---|---|
Molecular Weight |
228.05 g/mol |
IUPAC Name |
2-bromo-5-methoxy-1H-imidazo[4,5-b]pyridine |
InChI |
InChI=1S/C7H6BrN3O/c1-12-5-3-2-4-6(10-5)11-7(8)9-4/h2-3H,1H3,(H,9,10,11) |
InChI Key |
MWSINXMSFGFTKP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC2=C(C=C1)NC(=N2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(Octan-2-yl)amino]propane-1,3-diol](/img/structure/B13299140.png)

amine](/img/structure/B13299159.png)

![2-(1-Azabicyclo[2.2.2]octan-3-YL)ethan-1-OL](/img/structure/B13299173.png)









